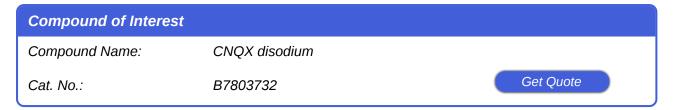


Application Notes and Protocols: In Vivo Use of CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Due to its water solubility, the disodium salt of CNQX is particularly well-suited for in vivo experimental applications.[1][4] These notes provide an overview of the in vivo applications of **CNQX disodium** salt, focusing on its use in models of neuroprotection, seizure activity, and fear conditioning. Detailed protocols for key experiments are provided to facilitate experimental design and execution.

CNQX also exhibits antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations. This broader activity profile should be considered when interpreting experimental results. The primary utility of CNQX in vivo stems from its ability to block AMPA and kainate receptor-mediated excitotoxicity and synaptic transmission, making it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes.

Mechanism of Action

CNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and the subsequent influx of sodium



and calcium ions. This action effectively dampens excitatory postsynaptic potentials. The excitotoxicity cascade, a key contributor to neuronal damage in conditions like ischemia and epilepsy, is heavily mediated by the overactivation of these receptors. By blocking them, CNQX can exert significant neuroprotective effects.

Data Presentation

Table 1: In Vitro Receptor Affinity of CNOX

Receptor Subtype	IC50 (μM)	Description	
AMPA Receptor	0.3	High-affinity competitive antagonist.	
Kainate Receptor	1.5	Competitive antagonist.	
NMDA Receptor (Glycine Site)	25	Lower affinity antagonist at the glycine co-agonist site.	

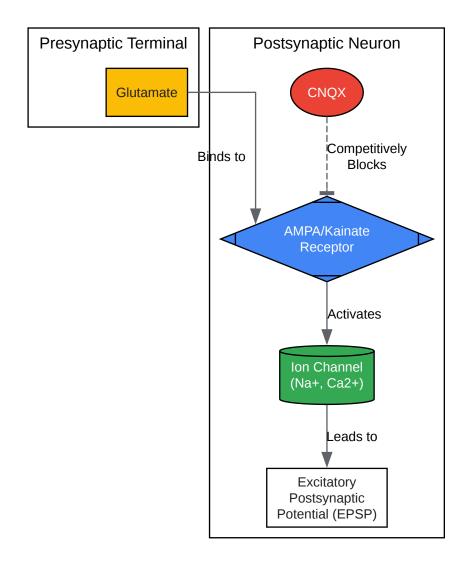
Table 2: In Vivo Administration of CNQX Disodium Salt and Related Compounds in Rodent Models



Application	Animal Model	Compound	Route of Administrat ion	Dosage	Key Findings
Neuroprotecti on (Focal Cerebral Ischemia)	Rat (Permanent Middle Cerebral Artery Occlusion)	NBQX (a related AMPA antagonist)	Intraperitonea I (IP)	30 mg/kg (two doses)	Significantly reduced infarct volume.
Seizure Inhibition	Rat	CNQX	Intracerebrov entricular (ICV)	0.3, 1, and 3 mM/5 μl	Dose- dependently affected morphine- induced conditioned place preference.
Fear Conditioning	Rat	NBQX (a related AMPA antagonist)	Intracerebral (into basolateral amygdala)	3 μ g/side	Disrupted fear- potentiated startle to an olfactory cue.
Drug Self- Administratio n	Rat	CNQX	Intravenous (IV)	3 and 6 mg/kg	Reduced nicotine intake but not methampheta mine intake.

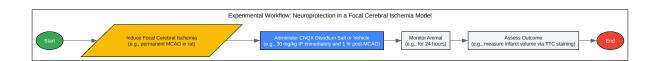
Signaling Pathway and Experimental Workflow Diagrams





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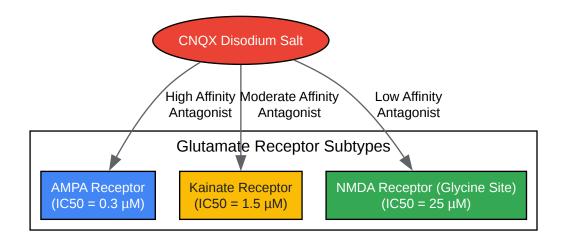
Caption: Mechanism of CNQX antagonism at AMPA/Kainate receptors.



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Caption: Workflow for assessing the neuroprotective effects of CNQX.



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- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Use of CNQX Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803732#in-vivo-application-of-cnqx-disodium-salt]

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